Methyl 2-(1-benzylpiperidin-4-yl)acetate Methyl 2-(1-benzylpiperidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 247259-33-2
VCID: VC5340442
InChI: InChI=1S/C15H21NO2.ClH/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H
SMILES: COC(=O)CC1CCN(CC1)CC2=CC=CC=C2.Cl
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.8

Methyl 2-(1-benzylpiperidin-4-yl)acetate

CAS No.: 247259-33-2

Cat. No.: VC5340442

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.8

* For research use only. Not for human or veterinary use.

Methyl 2-(1-benzylpiperidin-4-yl)acetate - 247259-33-2

Specification

CAS No. 247259-33-2
Molecular Formula C15H22ClNO2
Molecular Weight 283.8
IUPAC Name methyl 2-(1-benzylpiperidin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C15H21NO2.ClH/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H
Standard InChI Key NDCSIDVKWLGHEF-UHFFFAOYSA-N
SMILES COC(=O)CC1CCN(CC1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-(1-benzylpiperidin-4-yl)acetate features a piperidine ring substituted at the 1-position with a benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) and at the 4-position with an acetate ester (OCOCH3-\text{OCOCH}_3). The piperidine ring adopts a chair conformation, with the benzyl and acetate groups occupying equatorial positions to minimize steric strain . Key structural identifiers include:

PropertyValueSource
IUPAC NameMethyl 2-(1-benzylpiperidin-4-yl)acetate
CAS Number206558-34-1
Molecular FormulaC15H19NO2\text{C}_{15}\text{H}_{19}\text{NO}_{2}
Molecular Weight245.32 g/mol
SMILESCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2
InChI KeyDWHSORXVZUSBNC-UHFFFAOYSA-N

The compound’s planar acetate group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, as evidenced by a calculated LogP value of 2.71 .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.3–3.1 ppm), and the acetate methyl group (δ 3.6 ppm) .

  • Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 245.32, with fragmentation patterns consistent with cleavage at the ester linkage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 2-(1-benzylpiperidin-4-yl)acetate typically involves a multi-step sequence:

  • Piperidine Ring Formation: Starting from benzylamine and ethyl acrylate, a Michael addition followed by cyclization yields 1-benzylpiperidin-4-one .

  • Acetate Introduction: The ketone group at the 4-position undergoes a Horner-Wadsworth-Emmons reaction with methyl diethylphosphonoacetate to install the acetate moiety .

  • Esterification: Final treatment with methanol in the presence of an acid catalyst produces the methyl ester .

Key Reaction:

1-Benzylpiperidin-4-one+CH3OCOCH2PO(OEt)2BaseMethyl 2-(1-benzylpiperidin-4-ylidene)acetateHydrogenationMethyl 2-(1-benzylpiperidin-4-yl)acetate\text{1-Benzylpiperidin-4-one} + \text{CH}_3\text{OCOCH}_2\text{PO(OEt)}_2 \xrightarrow{\text{Base}} \text{Methyl 2-(1-benzylpiperidin-4-ylidene)acetate} \xrightarrow{\text{Hydrogenation}} \text{Methyl 2-(1-benzylpiperidin-4-yl)acetate}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Catalyst: Palladium on carbon (5 wt%) for selective hydrogenation .

  • Solvent System: Ethanol/water (9:1) to enhance reaction homogeneity .

  • Temperature: 50–60°C to balance reaction rate and byproduct formation .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Density1.129 g/cm³Pycnometry
Boiling Point130°C at 0.75 mmHgDistillation
Flash Point127.8°CCleveland O.P.
Refractive Index1.592Abbe Refractometer

The compound exhibits moderate thermal stability, decomposing at 210°C (TGA) .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol48.7
Dichloromethane112.4
Dimethyl Sulfoxide89.3

Low aqueous solubility necessitates formulation strategies like nanoemulsions for biomedical applications .

Comparison with Structural Analogs

CompoundKey Structural DifferencePharmacological Activity
Ethyl 2-(1-benzylpiperidin-4-yl)acetateEthyl ester vs. methyl ester20% lower choline transporter KiK_i
4-Amino-N-benzylpiperidineAmino substitution at C4Enhanced dopamine receptor affinity
Methyl 3-(4-amino-benzyl)piperidineAcetate at C3 vs. C4Reduced CNS penetration (logBB 0.41)

The methyl ester’s compact size optimizes both solubility and target engagement compared to bulkier analogs .

Future Directions

Ongoing research priorities include:

  • Prodrug Development: Phosphonate ester derivatives to enhance oral bioavailability .

  • Targeted Delivery: Antibody-drug conjugates for glioblastoma therapy.

  • Green Synthesis: Enzymatic esterification using Candida antarctica lipase B to reduce solvent waste .

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